molecular formula C16H15ClF3N3O2 B3036712 4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4-pyridinyl)morpholine CAS No. 400075-76-5

4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4-pyridinyl)morpholine

Cat. No. B3036712
CAS RN: 400075-76-5
M. Wt: 373.76 g/mol
InChI Key: LOUHYUCHMGWDFU-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is also known as 3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-methyl-4-morpholino-3-pyridinyl ether .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, like the compound , has been a significant area of research in the agrochemical and pharmaceutical industries . The synthesis often involves the use of organic compounds containing fluorine .


Molecular Structure Analysis

The molecular formula of the compound is C16H15ClF3N3O2 and it has a molecular weight of 373.7574096 .


Chemical Reactions Analysis

The compound, being a derivative of trifluoromethylpyridine, is used extensively in promoting organic transformations . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .


Physical And Chemical Properties Analysis

The compound is a fluorinated building block . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Research

Research has shown the development of an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound shows high affinity and a long central duration of action, with excellent water solubility (Harrison et al., 2001).

Cardiovascular Activity and Molecular Structure

A study conducted in 1989 focused on the cardiovascular activity and molecular structure of similar compounds, including 5-phenyl- and 4-(4-pyridinyl)-substituted 2(1H)-pyridinethiones. The research emphasized their potential as cardiotonic agents, demonstrating significant inotropic potency and vasodilator activity (Hagen et al., 1989).

Reactions with Dichlorocarbene

In a study exploring heterocyclic enaminonitriles, researchers investigated the reaction of 4,5-dihydro-2-morpholino-3-furancarbonitriles with dichlorocarbene. This study contributes to the understanding of the chemical behavior and potential applications of similar morpholine derivatives (Yamagata et al., 1992).

Synthesis and Reactions in Organic Chemistry

Another study examined the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives. These compounds, including morpholine derivatives, are significant in the field of organic chemistry, particularly for their applications in synthesizing complex molecules (Krutošíková et al., 2001).

Crystal Structure Analysis

The crystal structures of certain morpholine derivatives have been determined, providing insights into their molecular conformations and potential applications in various fields of chemistry and material science (Aydinli et al., 2010).

Dopamine Receptor 4 (D4R) Antagonists

In the field of neuroscience, researchers reported the synthesis of chiral alkoxymethyl morpholine analogs as potent and selective dopamine D4 receptor antagonists. These findings are significant for understanding the neurological applications of these compounds (Witt et al., 2016).

Antitumor Activity

The antitumor activity of specific morpholine derivatives has been investigated, showing their potential in cancer treatment. One such compound demonstrated inhibitory capacity against the proliferation of cancer cell lines (Ji et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that trifluoromethylpyridine derivatives are thought to activate substrates and subsequently stabilize partially developing negative charges in the transition states .

Future Directions

Trifluoromethylpyridine and its derivatives are expected to have many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpyridin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O2/c1-10-14(13(2-3-21-10)23-4-6-24-7-5-23)25-15-12(17)8-11(9-22-15)16(18,19)20/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUHYUCHMGWDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4-pyridinyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4-pyridinyl)morpholine
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4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4-pyridinyl)morpholine

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